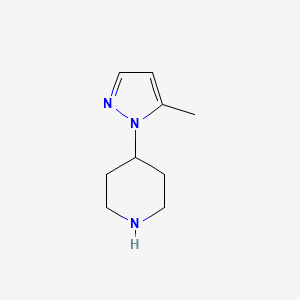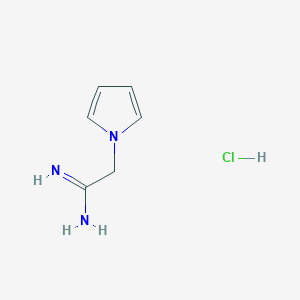
3-Bromo-5-((4-fluorophenoxy)methyl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-((4-fluorophenoxy)methyl)isoxazole is a heterocyclic compound that contains both bromine and fluorine atoms. It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Vorbereitungsmethoden
The synthesis of 3-Bromo-5-((4-fluorophenoxy)methyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity, alternative metal-free synthetic routes have been developed . These methods often involve the use of microwave-assisted solid-phase synthesis, which can significantly reduce reaction times and improve yields .
Analyse Chemischer Reaktionen
3-Bromo-5-((4-fluorophenoxy)methyl)isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The isoxazole ring can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include potassium carbonate, toluenesulfonyl chloride, and hydrazine hydrate . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-((4-fluorophenoxy)methyl)isoxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as anticancer, antibacterial, and antimicrobial properties.
Chemical Biology: The compound is used as a tool to study various biological processes and pathways.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-((4-fluorophenoxy)methyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-5-((4-fluorophenoxy)methyl)isoxazole can be compared with other similar compounds, such as:
Sulfamethoxazole: An antibiotic that contains an isoxazole ring.
Muscimol: A compound that acts as a GABA receptor agonist and contains an isoxazole ring.
Ibotenic Acid: A neurotoxin that also contains an isoxazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H7BrFNO2 |
|---|---|
Molekulargewicht |
272.07 g/mol |
IUPAC-Name |
3-bromo-5-[(4-fluorophenoxy)methyl]-1,2-oxazole |
InChI |
InChI=1S/C10H7BrFNO2/c11-10-5-9(15-13-10)6-14-8-3-1-7(12)2-4-8/h1-5H,6H2 |
InChI-Schlüssel |
QWNXYYQDNIIJDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCC2=CC(=NO2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-Amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid hydrochloride](/img/structure/B11784930.png)



![4-((Methylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11784943.png)
![6-(2,5-Dimethoxyphenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11784945.png)




